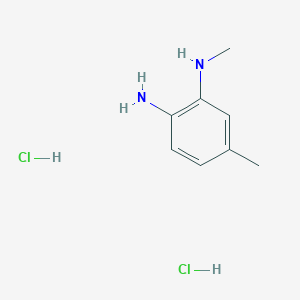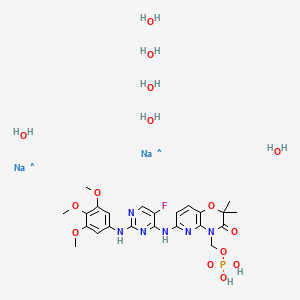
Fostamatinib hexahydrate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fostamatinib hexahydrate disodium is a small molecule spleen tyrosine kinase inhibitor. It is primarily used for the treatment of chronic immune thrombocytopenia, a condition where the immune system destroys platelets, leading to a low platelet count and increased risk of bleeding . This compound is marketed under the brand names Tavalisse and Tavlesse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fostamatinib hexahydrate disodium is synthesized through a multi-step process that involves the formation of its active metabolite, R406. The final step involves the phosphorylation of the compound to form the disodium hexahydrate salt .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the intermediate and final products .
Analyse Des Réactions Chimiques
Types of Reactions
Fostamatinib hexahydrate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Fostamatinib hexahydrate disodium has several scientific research applications:
Mécanisme D'action
Fostamatinib hexahydrate disodium exerts its effects by inhibiting the enzyme spleen tyrosine kinase. This enzyme is involved in the signaling pathways of immune cells, particularly in the activation of B cells and the Fc receptor-mediated phagocytosis of platelets . By inhibiting spleen tyrosine kinase, this compound reduces the destruction of platelets, thereby increasing platelet count and reducing the risk of bleeding in patients with chronic immune thrombocytopenia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eltrombopag: A thrombopoietin receptor agonist that stimulates platelet production.
Romiplostim: Another thrombopoietin receptor agonist used to increase platelet count.
Uniqueness
Fostamatinib hexahydrate disodium is unique in its mechanism of action as a spleen tyrosine kinase inhibitor. Unlike other treatments that either deplete B cells or stimulate platelet production, this compound directly inhibits the signaling pathways involved in platelet destruction . This makes it a valuable option for patients who do not respond adequately to other therapies .
Propriétés
Formule moléculaire |
C23H38FN6Na2O15P |
|---|---|
Poids moléculaire |
734.5 g/mol |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2 |
Clé InChI |
NDEMBSYOASYZJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.O.O.O.O.O.O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
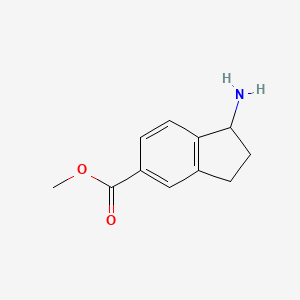
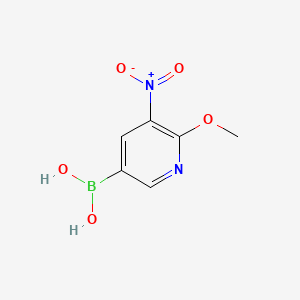
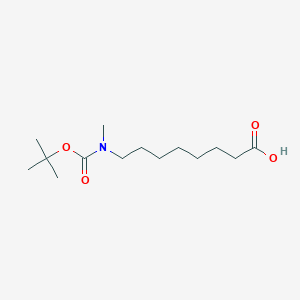
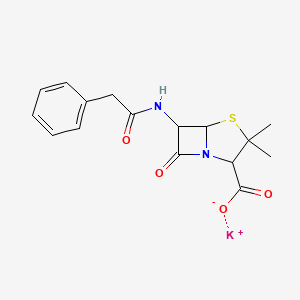
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
